2-(4-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-(4-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features both indole and triazole moieties. These structural motifs are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while substitution reactions can yield various halogenated derivatives.
Scientific Research Applications
2-(4-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The indole and triazole moieties can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole moiety and have been studied for their anticancer properties.
Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine: This compound features a triazole moiety and is used in electrochemical applications.
Uniqueness
2-(4-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is unique due to its combination of indole and triazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Biological Activity
2-(4-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound's molecular formula is C19H18ClN5O, with a molecular weight of approximately 367.83 g/mol. The structure features an indole ring substituted at the 4-position with chlorine and a triazole moiety linked to a phenyl group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the indole and triazole rings suggests potential interactions with cellular signaling pathways and enzyme inhibition.
Antimicrobial Activity
Research indicates that derivatives of indole and triazole compounds possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Enterobacter aerogenes . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The indole structure is known for its anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins . For example, one study reported an IC50 value of less than 10 µM for certain indole derivatives against human glioblastoma cells .
Anticonvulsant Activity
Some derivatives have been evaluated for their anticonvulsant properties. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl or triazole moieties can enhance efficacy against seizure models .
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated a series of triazole derivatives for antimicrobial activity. Compounds similar to our target showed moderate to high efficacy against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chlorine substitution in enhancing antimicrobial potency .
Study 2: Anticancer Potential
In another research effort, a series of indole-based compounds were synthesized and tested for anticancer activity. The findings indicated that specific substitutions on the indole ring significantly improved cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics .
Data Tables
Properties
Molecular Formula |
C19H16ClN5O |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H16ClN5O/c20-17-2-1-3-18-16(17)8-9-24(18)11-19(26)23-15-6-4-14(5-7-15)10-25-13-21-12-22-25/h1-9,12-13H,10-11H2,(H,23,26) |
InChI Key |
NECKXYZFPOXPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C(=C1)Cl |
Origin of Product |
United States |
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